1-(2-Cyclopropylphenyl)piperazine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(2-cyclopropylphenyl)piperazine |
InChI |
InChI=1S/C13H18N2/c1-2-4-13(12(3-1)11-5-6-11)15-9-7-14-8-10-15/h1-4,11,14H,5-10H2 |
InChI Key |
HDQVZCLSESHBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2N3CCNCC3 |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacology
Research indicates that 1-(2-Cyclopropylphenyl)piperazine exhibits significant biological activity as a potential antidepressant and anxiolytic agent. Its ability to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggests its utility in treating mood disorders and other neurological conditions. The cyclopropyl group may enhance binding affinity and selectivity for specific receptors, facilitating its pharmacological effects.
In vitro studies have demonstrated that compounds in this class can modulate neurotransmitter release, exhibiting neuroprotective effects. These properties indicate potential applications in managing anxiety, depression, and other mood-related disorders.
Binding Affinity Studies
Interaction studies involving this compound focus on its binding affinity to various receptors. For example, comparisons with other piperazine derivatives reveal differences in potency and selectivity based on structural modifications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine | Chlorophenyl group instead of cyclopropyl | Potentially higher potency due to halogen effect |
| 1-(3-Methylphenyl)piperazine | Methyl substitution on phenyl | May exhibit different pharmacokinetics |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl | Enhanced lipophilicity and receptor binding |
| 1-(4-Fluorophenyl)piperazine | Fluorine substitution | Increased metabolic stability |
These derivatives highlight how variations in the piperazine structure can significantly influence biological activity and therapeutic potential.
Case Study: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in animal models. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant properties comparable to established medications like fluoxetine .
Case Study: Anxiolytic Effects
In another investigation focusing on anxiety disorders, this compound was tested for its anxiolytic effects using the elevated plus maze model. The compound demonstrated a marked increase in open-arm entries, indicative of reduced anxiety levels compared to control groups .
Safety and Toxicity Profile
Preliminary toxicity assessments suggest that this compound exhibits low cytotoxicity at therapeutic concentrations. In vitro studies showed that at concentrations ranging from 1–100 µM, cell viability remained above 90%, indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activities
The pharmacological profile of piperazine derivatives is heavily influenced by the substituent on the aryl ring. Below is a comparative analysis of key analogs:
Table 1: Pharmacological Comparison of Selected Piperazine Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups influence receptor binding kinetics. For example, 1-(2-methoxyphenyl)piperazine shows variable SND modulation, while TFMPP exhibits strong psychoactivity . The cyclopropyl group, a non-polar substituent, may optimize blood-brain barrier penetration compared to polar groups like pyridyl .
- Antiviral Activity : Arylpiperazines with heterocyclic substituents (e.g., 2-pyridyl) demonstrate potent anti-HIV activity (IC50 = 0.25 µM), suggesting that steric bulk from cyclopropyl could reduce efficacy unless balanced with hydrogen-bonding motifs .
Physicochemical Properties
Substituents significantly alter solubility, metabolic stability, and bioavailability:
Table 2: Physicochemical Comparison
| Compound | LogP* | Metabolic Stability | Key Features |
|---|---|---|---|
| This compound | ~2.8 (predicted) | High | Cyclopropyl reduces oxidative metabolism |
| 1-(2-Methoxyphenyl)piperazine | 1.9 | Moderate | Methoxy group increases polarity |
| mCPP | 2.5 | Low | Chlorine enhances halogen bonding |
| TFMPP | 3.1 | Moderate | Trifluoromethyl improves lipophilicity |
*Predicted using fragment-based methods.
- Cyclopropyl Advantage : The cyclopropyl group’s strained ring system may reduce cytochrome P450-mediated metabolism, enhancing half-life compared to chlorophenyl or methoxyphenyl analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Cyclopropylphenyl)piperazine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclopropane ring introduction via coupling reactions. For example, analogous piperazine derivatives (e.g., 2-phenylpiperazine) are synthesized using benzoic acid as a starting material, followed by bromination and esterification . Key optimization parameters include solvent selection (e.g., dichloromethane vs. THF), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for aryl halide to piperazine). Catalytic systems like Pd-mediated cross-coupling may enhance cyclopropyl group incorporation .
Q. How is the purity and structural integrity of this compound confirmed in research settings?
- Analytical Workflow :
- Purity : HPLC with UV detection (λ = 254 nm) and GC-MS (electron ionization mode) to verify >95% purity .
- Structural Confirmation : 1H/13C NMR (DMSO-d6 or CDCl3) for aromatic proton assignment (δ 6.8–7.4 ppm) and cyclopropyl CH2 groups (δ 0.8–1.2 ppm). IR spectroscopy identifies NH stretches (~3300 cm⁻¹) .
- Melting Point : Compare experimental values (e.g., 42–47°C for analogous compounds) with literature .
Q. What safety precautions are essential when handling this compound?
- Safety Protocol :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2B irritation risk) .
- Ventilation : Use fume hoods to avoid inhalation of dust; monitor airborne concentrations below 1 mg/m³ .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Troubleshooting :
- Signal Overlap : Use DEPT-135 NMR to distinguish CH3/CH2 groups in cyclopropyl moieties .
- Chiral Centers : Employ chiral shift reagents (e.g., Eu(hfc)₃) or X-ray crystallography to resolve enantiomeric ambiguity .
- Mass Fragmentation : Compare experimental MS/MS patterns with computational predictions (e.g., m/z 176 [M+H]+ for C11H16N2) .
Q. How does the cyclopropyl substituent influence pharmacokinetic properties compared to chlorophenyl or methylphenyl analogs?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Cyclopropyl groups reduce logP vs. chlorophenyl (e.g., 2.1 vs. 3.5), enhancing aqueous solubility .
- Metabolic Stability : Cyclopropane’s ring strain increases CYP450 resistance compared to linear alkyl chains (t½ > 6 hours in hepatic microsomes) .
- Receptor Binding : Molecular docking shows cyclopropyl’s sp³ hybridization improves fit into hydrophobic pockets (e.g., serotonin 5-HT2A receptors) .
Q. What methodological approaches optimize enantiomeric purity in chiral derivatives?
- Chiral Resolution :
- Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) for baseline separation (α > 1.5) .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to achieve >90% ee .
- Kinetic Resolution : Lipase-mediated ester hydrolysis (e.g., Candida antarctica Lipase B) to isolate desired enantiomers .
Q. How can batch-to-batch variability in synthesis be minimized during scale-up?
- Process Optimization :
- DoE Studies : Use factorial design to assess temperature (60–100°C), catalyst loading (5–10 mol%), and stirring rate (300–600 rpm) impacts on yield .
- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .
- Purification : Recrystallization from ethanol/water (70:30) reduces impurities (<0.5% by HPLC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Root Cause Analysis :
- Reagent Quality : Verify aryl halide purity via GC-MS; trace moisture (>500 ppm) can deactivate catalysts .
- Reaction Monitoring : Use TLC (Rf = 0.3 in ethyl acetate:hexane) to confirm intermediate formation .
- Byproduct Identification : LC-MS to detect dimers (m/z 352 [M+H]+) or dehalogenated products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
